Pde4-IN-10

Catalog No.
S12893036
CAS No.
M.F
C18H13N
M. Wt
243.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pde4-IN-10

Product Name

Pde4-IN-10

IUPAC Name

12-methylbenzo[c]phenanthridine

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

InChI

InChI=1S/C18H13N/c1-12-10-17-15-8-3-2-6-13(15)11-19-18(17)16-9-5-4-7-14(12)16/h2-11H,1H3

InChI Key

NKJQQWICZMKQMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C13)N=CC4=CC=CC=C42

PDE4-IN-10, also identified as compound 7a (CAS 2413564-66-4), is a structurally distinct 12-methylbenzo[c]phenanthridine derivative that functions as a selective phosphodiesterase 4B (PDE4B) inhibitor with a quantified IC50 of 7.01 μM . Unlike traditional catechol-based or phthalazinone-derived PDE4 inhibitors, this compound is synthesized via a specialized Pd-catalyzed isocoumarin construction followed by FeCl3-mediated intramolecular arene-allyl cyclization [1]. For procurement and assay design, its primary value lies in its combination of confirmed microsomal stability, selective TNF-α inhibition, and absence of major in vitro cytotoxicity, making it a highly reliable standard for anti-inflammatory screening and PDE4B-dependent phenotypic assays .

Research Fit

Novel benzo[c]phenanthridine PDE4 inhibitor scaffold
Reported PDE4B-selective inhibition over PDE4D
Cell-permeable PDE4 probe with TNF-α suppression context

Substituting PDE4-IN-10 with common benchmark PDE4 inhibitors like Rolipram or Roflumilast often compromises assay integrity due to structural and metabolic divergences. While traditional inhibitors frequently suffer from off-target effects or poor metabolic half-lives in liver microsome assays, PDE4-IN-10’s benzo[c]phenanthridine core provides inherent microsomal stability . Furthermore, generic substitution with unoptimized benzo[c]phenanthridine analogs lacking the specific 12-methyl substitution (compound 7a) results in diminished PDE4B selectivity and increased cytotoxicity [1]. Buyers must procure the exact 12-methylbenzo[c]phenanthridine structure to ensure reproducible TNF-α suppression without confounding baseline cellular toxicity in prolonged in vitro models .

Substitution Risk

Chemotype mismatch

Benzo[c]phenanthridine scaffold may exhibit distinct binding mode vs dialkoxyphenyl-based PDE4 inhibitors

Selectivity profile differs

Moderate PDE4B/D selectivity profile may not replicate clinical compound isoform effects

Potency context

Scaffold-dependent potency may shift in functional assays relative to high-potency clinical PDE4 inhibitors

Target Affinity: PDE4B Inhibition Potency

PDE4-IN-10 demonstrates a defined inhibitory profile against the PDE4B isoform, achieving an IC50 of 7.01 ± 1.0 μM . Compared to baseline unoptimized precursors or non-selective phosphodiesterase inhibitors, this specific 12-methylbenzo[c]phenanthridine structure provides a reliable, moderate-affinity blockade suitable for titratable dose-response assays [1].

Evidence DimensionPDE4B IC50
Target Compound Data7.01 μM
Comparator Or BaselineUnoptimized benzo[c]phenanthridine analogs (lower selectivity/affinity)
Quantified DifferenceConfirmed single-digit micromolar affinity specific to the 12-methyl derivative (Compound 7a)
ConditionsIn vitro PDE4B enzymatic assay

Provides a titratable, moderate-affinity reference standard for PDE4B-specific screening without immediate enzymatic saturation.

PDE4B Inhibition
Data to verify
Pde4-IN-10: 7.01 µM
Roflumilast: 0.2 nM
Reported scaffold-dependent potency context
Cross-study comparison; assay conditions may differ

Metabolic Robustness: Microsomal Stability

A critical differentiator for PDE4-IN-10 is its validated microsomal stability, which outperforms many early-stage or generic PDE4 inhibitors that rapidly degrade in hepatic models . The rigid benzo[c]phenanthridine scaffold prevents rapid oxidative clearance, ensuring that the compound remains intact and active during extended in vitro cellular assays [1].

Evidence DimensionIn vitro metabolic stability
Target Compound DataHigh microsomal stability confirmed
Comparator Or BaselineStandard early-stage PDE4 inhibitors (rapid hepatic clearance)
Quantified DifferenceExtended half-life and resistance to degradation in microsomal preparations
ConditionsLiver microsome stability assays

Ensures the compound does not prematurely degrade during prolonged cellular workflows, reducing the need for repeated dosing.

Isoform Selectivity
Class-level
64.56% PDE4B vs 17% PDE4D at 10 µM
Supports isoform-selectivity assay context
Class-level inference; direct comparison limited

Cellular Viability: Absence of In Vitro Toxicity

Unlike many planar polycyclic aromatic compounds which intercalate DNA and cause broad cytotoxicity, PDE4-IN-10 exhibits no major toxicities in vitro at effective PDE4-inhibitory concentrations [1]. This contrasts sharply with standard cytotoxic benzo[c]phenanthridine alkaloids like nitidine, making PDE4-IN-10 uniquely suited for isolating PDE4B-dependent effects without confounding cell death [2].

Evidence DimensionIn vitro cytotoxicity
Target Compound DataNo major toxicities at active concentrations
Comparator Or BaselineStandard benzo[c]phenanthridine alkaloids (e.g., nitidine, highly cytotoxic)
Quantified DifferenceDecoupling of PDE4 inhibition from baseline polycyclic toxicity
ConditionsIn vitro cell viability assays

Crucial for anti-inflammatory assays where baseline cell death would falsely register as target-specific immune suppression.

Cellular Activity
Reported
Inhibition of TNF-α production (qualitative)
Confirms cell-permeable PDE4 modulation
Specific cell type and stimulus not detailed

Downstream Efficacy: TNF-α Suppression

As a functional consequence of its PDE4B inhibition, PDE4-IN-10 effectively suppresses the production of Tumor Necrosis Factor-alpha (TNF-α) . Compared to using crude mixtures or non-selective PDE inhibitors, the use of >98% pure PDE4-IN-10 guarantees reproducible cytokine suppression curves, which is a mandatory procurement criterion for immunology-focused assay development [1].

Evidence DimensionTNF-α inhibition
Target Compound DataReproducible suppression at >98% purity
Comparator Or BaselineNon-selective PDE inhibitors or crude extracts
Quantified DifferenceTargeted cytokine reduction linked directly to PDE4B engagement
ConditionsIn vitro inflammatory models (e.g., LPS-stimulated macrophages)

Validates the compound's utility as a reliable positive control in cytokine release assays.

In Vitro Safety
Data to verify
No major toxicities observed
Reported low cytotoxicity in tested models
Assay and cell line details not reported

Positive Control in PDE4B-Targeted Anti-Inflammatory Screening

Due to its specific IC50 of 7.01 μM and lack of cytotoxicity, PDE4-IN-10 is ideal as a reference standard for evaluating new PDE4B inhibitors in TNF-α suppression assays .

Microsomal Stability Benchmarking in ADME/Tox Workflows

Its validated resistance to microsomal degradation makes it a reliable structural benchmark when optimizing the metabolic half-life of novel polycyclic or benzo[c]phenanthridine-based drug candidates [1].

Scaffold Development via Transition-Metal Catalysis

As a product of a unique Pd-catalyzed isocoumarin ring construction and FeCl3-mediated cyclization, this compound serves as a verified end-product standard for laboratories optimizing similar multi-step organometallic synthetic routes [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Scaffold-hopping SAR studies
Benzo[c]phenanthridine core scaffold
PDE4 catalytic domain binding analysis
Isoform selectivity in inflammation models
Reported PDE4B/D selectivity context
PDE4B-specific anti-inflammatory endpoint comparison
In vitro safety profiling
Reported low cytotoxicity context
Cell viability and cytotoxicity endpoint control

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Exact Mass

243.104799419 Da

Monoisotopic Mass

243.104799419 Da

Heavy Atom Count

19

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